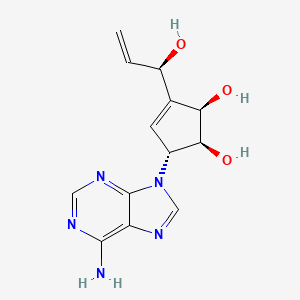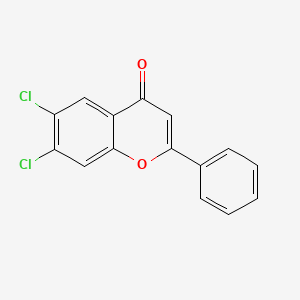![molecular formula C39H42ClNO4S2 B11834219 (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound that features a quinoline moiety, a vinyl group, and a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multi-step organic synthesis. Key steps may include:
Formation of the quinoline moiety: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Vinylation: Introduction of the vinyl group to the quinoline ring.
Formation of the bicyclic structure: This may involve Diels-Alder reactions or other cycloaddition reactions.
Final coupling: The final step involves coupling the quinoline-vinyl intermediate with the bicyclic structure under specific conditions, possibly using a sulfonation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mercaptopropyl group.
Reduction: Reduction reactions could target the quinoline moiety or the vinyl group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Medicinal applications could include the development of new drugs, particularly those targeting diseases where quinoline derivatives have shown efficacy, such as malaria or certain cancers.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Hydroxychloroquine: Another antimalarial drug with a similar structure.
Quinacrine: A compound with similar quinoline structure used in various medical applications.
Uniqueness
What sets (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate apart is its unique combination of a quinoline moiety, a vinyl group, and a bicyclic structure, which could confer unique chemical and biological properties not seen in simpler quinoline derivatives.
Propiedades
Fórmula molecular |
C39H42ClNO4S2 |
|---|---|
Peso molecular |
688.3 g/mol |
Nombre IUPAC |
2-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-sulfanylpropyl]phenyl]propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C39H42ClNO4S2/c1-37(2)30-20-21-39(37,36(42)23-30)25-47(43,44)45-38(3,4)33-11-6-5-9-27(33)15-19-35(46)29-10-7-8-26(22-29)12-17-32-18-14-28-13-16-31(40)24-34(28)41-32/h5-14,16-18,22,24,30,35,46H,15,19-21,23,25H2,1-4H3/b17-12+/t30?,35-,39?/m1/s1 |
Clave InChI |
FIQNTOFXHXHQAN-SXVJWGRZSA-N |
SMILES isomérico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C)C3=CC=CC=C3CC[C@H](C4=CC=CC(=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)S)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C)C3=CC=CC=C3CCC(C4=CC=CC(=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)

![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)
![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)


![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)


![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)

![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)
